1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate
Overview
Description
1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate (BOPC) is a synthetic compound that has been used for a variety of scientific applications, including research in the fields of pharmacology and biochemistry. BOPC is a versatile compound that can be used as a substrate or inhibitor in various biochemical and physiological experiments, and has been found to have a number of beneficial effects.
Scientific Research Applications
Synthesis of New Compounds
1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate has been utilized in the synthesis of various novel compounds. One study demonstrated its use in the synthesis of new spiro compounds containing a carbamate group. These compounds were created through 1,3-dipolar cycloaddition reactions and condensation processes, leading to the formation of methyl 4-(2-oxo-1′,5′-dihydro-1H-spiro[indole-3,4′-pyrazol]-3′-ylcarbonyl)phenylcarbamate and related compounds (Velikorodov et al., 2010).
Anticancer and Cytotoxic Potential
Another study focused on the synthesis of an indole derivative, 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, which exhibited high cytotoxic potential against various leukemia cell lines. This highlights its potential applications in anticancer research (Guillon et al., 2018).
Anti-inflammatory Agents
A study synthesized a series of derivatives involving 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate, which were evaluated for their anti-inflammatory activity. The synthesized compounds were tested on Wistar albino rats, showing potential as anti-inflammatory agents (Rehman et al., 2022).
Synthesis of Novel Indole-Coumarin Hybrids
Research into indole-coumarin hybrids utilized this compound for the creation of novel anticancer drug entities. The study synthesized various hybrid molecules, and these compounds were assessed for their cytotoxic effects on human breast adenocarcinoma cell lines, showing promise in cancer research (Kamath et al., 2015).
Catalytic Applications
The compound was also used in a study on Au(I)-catalyzed intramolecular hydroamination, demonstrating its effectiveness in the formation of various heterocyclic compounds. This research sheds light on its potential use in catalytic processes and synthetic chemistry (Zhang et al., 2006).
Synthesis of Azetidinones with Anti-inflammatory Activity
Another study focused on synthesizing indolyl azetidinones, which involved the use of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate. These azetidinones were tested for their anti-inflammatory activity, further broadening the scope of research applications (Kalsi et al., 1990).
properties
IUPAC Name |
(1-benzyl-2-oxo-3H-indol-3-yl) N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-20(27-22(26)23-17-11-5-2-6-12-17)18-13-7-8-14-19(18)24(21)15-16-9-3-1-4-10-16/h1-14,20H,15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKITBQFYSWHSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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